Octanol

C8H18O

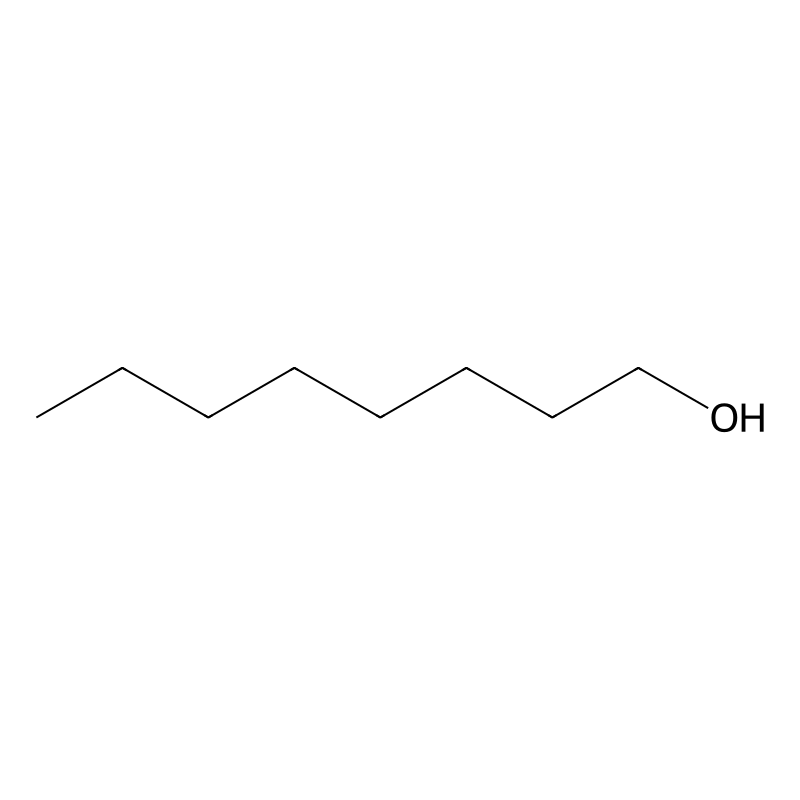

CH3(CH2)6CH2OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C8H18O

CH3(CH2)6CH2OH

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible in ethanol, ether; soluble in carbon tetrachloride

Miscible with chloroform, mineral oil; immiscible with glycerol

SOL IN PROPYLENE GLYCOL.

0.54 mg/mL

Solubility in water, mg/l at 20 °C: 0.30 (very poor)

soluble in most fixed oils, propylene glycol; insoluble in glycerin

1 ml in 5 ml 50% alcohol (in ethanol)

Synonyms

Canonical SMILES

Lipophilicity

This refers to a molecule's affinity for lipids (fats). Octanol, with its long hydrocarbon chain, mimics the fatty environment within cells. By measuring the Octanol-Water Partition Coefficient (Kow), scientists can assess how readily a drug dissolves in fat compared to water. A higher Kow indicates greater lipophilicity, which can influence a drug's absorption, distribution, and potential for crossing cell membranes .

Membrane Permeability

Due to its similarity to cell membranes, Octanol helps predict how easily a drug can passively diffuse through them. Drugs with a higher Kow tend to readily permeate cell membranes, impacting their bioavailability and potential for reaching target sites within the body .

Blood-Brain Barrier (BBB) Penetration

The BBB is a protective layer that restricts the entry of foreign substances into the brain. By comparing a drug's Kow to established values for known BBB-penetrating drugs, scientists can gain insights into its potential for reaching the central nervous system .

Octanol in Environmental Science

Octanol also plays a significant role in environmental science research:

Environmental Fate and Transport

Scientists use Octanol to model the environmental fate of various organic contaminants. The Octanol-Air Partition Coefficient (Koa) helps predict how readily a compound will partition between air, water, and soil, influencing its persistence and potential for bioaccumulation in organisms .

Ecotoxicological Studies

By measuring the Kow of different pollutants, researchers can estimate their potential toxicity to aquatic organisms. Compounds with higher Kow values tend to bioaccumulate in fatty tissues of aquatic life, potentially leading to adverse effects .

1-Octanol, also known as octan-1-ol, is a fatty alcohol with the molecular formula and a molecular weight of approximately 130.23 g/mol. It is characterized by a long hydrocarbon chain with a hydroxyl group at one end, giving it both hydrophobic and hydrophilic properties. This compound is primarily known for its pungent odor and is widely used in the synthesis of esters for perfumes and flavorings .

The primary mechanism of action relevant to scientific research is related to 1-octanol's amphiphilic nature. The hydrophobic chain allows it to partition into the lipid bilayer membranes of cells, while the hydrophilic hydroxyl group interacts with the aqueous environment. This partitioning behavior is used in the determination of octanol-water partition coefficient (log P), a key parameter in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drugs and other chemicals.

- Flammability: Flammable liquid with a flash point of 86.5 °C [].

- Toxicity: Moderately irritating to the eyes, skin, and respiratory tract upon exposure. Ingestion can cause aspiration into the lungs, leading to chemical pneumonitis.

- Safety Precautions: Standard laboratory safety protocols for handling flammable and potentially irritating liquids should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when necessary.

- Esterification: Reacts with acids to form esters, which are often used in fragrances and flavorings.

- Oxidation: Can be oxidized to form octanal (an aldehyde) or octanoic acid (a carboxylic acid) under appropriate conditions .

- Hydrogenation: The double bonds in unsaturated derivatives can be hydrogenated to form saturated alcohols .

Example Reaction

The reaction of 1-octanol with sulfuric acid can produce octyl sulfate:

1-Octanol exhibits several biological activities. It has been studied for its potential effects on neurological conditions, such as essential tremor, where it may alleviate symptoms at lower doses compared to ethanol, thus reducing intoxication risks . Additionally, it serves as a model compound in pharmacology for evaluating the lipophilicity of drugs due to its partitioning behavior between water and octanol, which mimics cell membrane interactions .

1-Octanol can be synthesized through various methods:

- Ziegler Alcohol Synthesis: This industrial method involves the oligomerization of ethylene using triethylaluminum followed by oxidation. The process generates a range of alcohols that can be separated via distillation .

- Kuraray Process: This method utilizes 1,3-butadiene dimerization in the presence of water and palladium catalysts to yield 1-octanol after hydrogenation .

- Reduction of Octanoic Acid: Octanoic acid can be reduced using lithium aluminum hydride or other reducing agents to produce 1-octanol.

1-Octanol has diverse applications across various industries:

Research indicates that 1-octanol interacts with biological membranes, influencing drug absorption and distribution. Its partitioning behavior is crucial for understanding how drugs behave within biological systems. Models based on the water/octanol partition coefficient help predict dermal absorption rates and bioavailability of various compounds .

Several compounds share structural similarities with 1-octanol. Below is a comparison highlighting their unique features:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| Heptanol | C7H16O | Shorter carbon chain; used in solvents. |

| Nonanol | C9H20O | Longer carbon chain; more hydrophobic. |

| Decanol | C10H22O | Higher boiling point; used in surfactants. |

| Octanoic Acid | C8H16O2 | Carboxylic acid form; used in food additives. |

| Octyl Acetate | C10H20O2 | Ester derivative; used in fragrances. |

Uniqueness of 1-Octanol

What sets 1-octanol apart from these similar compounds is its specific application in evaluating lipophilicity and its dual role as both an alcohol and a precursor for various esters. Its balance between hydrophobicity and hydrophilicity makes it an essential model compound in pharmaceutical research.

Mechanism and Catalytic Systems

The hydrodimerization of 1,3-butadiene involves coupling two molecules to form linear C8 intermediates, such as 2,7-octadien-1-ol, which is subsequently hydrogenated to n-octanol. Palladium-based catalysts are central to this process. For example, palladium acetate in sulfolane with triethylamine bicarbonate achieves 2,7-octadien-1-ol yields of 68–89% under optimized conditions (70–120°C, 50–110 bar). Ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (BMI·BF₄), enhance catalyst stability and selectivity. A palladium complex in BMI·BF₄ achieves 49% butadiene conversion and a turnover frequency (TOF) of 204 h⁻¹ under 5 atm CO₂.

Table 1: Performance of Palladium Catalysts in Hydrodimerization

| Catalyst System | Temperature (°C) | Pressure (atm) | Conversion (%) | Selectivity (%) | TOF (h⁻¹) |

|---|---|---|---|---|---|

| Pd(OAc)₂ in sulfolane | 70–120 | 50–110 | 89 | 95 | 85 |

| (BMI)₂PdCl₄ in BMI·BF₄ | 70 | 5 (CO₂) | 49 | 94 | 204 |

Industrial-Scale Implementation

The U.S. Food and Drug Administration (FDA) approved n-octanol production via butadiene hydrodimerization in 2005, validating its safety for food additives. Key steps include:

Shake-Flask Method Optimization for Hydrophobic Compounds

The shake-flask method remains a foundational approach for Kow determination, particularly for hydrophobic and volatile hydrocarbons. Traditional shake-flask procedures involve vigorous mixing of octanol and aqueous phases, often leading to persistent emulsions that complicate phase separation and introduce measurement errors [1]. To address this, Sanemasa et al. (1994) developed a modified vapor-phase equilibration technique, where air is bubbled through an octanol phase containing the solute, transferring the solute vapor to a separate water phase without direct liquid-liquid contact [1]. This method eliminates emulsification and reduces experimental variability, achieving coefficients of variation below 5% for volatile alkanes like n-hexane and cyclohexane [1].

Further optimizations focus on flask geometry and oxygen transfer efficiency. Glazyrina et al. (2011) demonstrated that baffled flasks with large hydrophobic membranes (e.g., UYF 500 mL designs) enhance oxygen mass transfer coefficients (kLa) to over 200 h⁻¹, critical for aerobic microbial cultivations involving octanol [2]. However, evaporation losses and lipid adhesion to flask walls remain challenges. For instance, unbaffled tubular shake (TS) flasks lose up to 60% of aqueous volume due to evaporation, whereas polytetrafluoroethylene (PTFE)-capped designs limit losses to 3% [2]. Table 1 summarizes key performance metrics across flask designs.

Table 1: Performance of Shake-Flask Designs in Octanol-Water Partitioning

| Flask Design | kLa (h⁻¹) | Evaporation Loss (%) | Fat Adhesion (g) |

|---|---|---|---|

| UYF 500 mL | >200 | 28 | 0.28 |

| TS Unbaffled | 150 | 60 | 0.10 |

| DN PTFE | 100 | 3 | 0.05 |

| PSC Baffled | 120 | 2 | 0.15 |

High-Performance Liquid Chromatography (HPLC) Retention Time Correlation Models

Reverse-phase HPLC has emerged as a high-throughput alternative to shake-flask methods, particularly for noncongeneric compounds. The retention factor (log k) is extrapolated to 100% aqueous mobile phases to derive log kw, which correlates with experimental log P values [5]. A study involving 40 structurally diverse drugs and flavonoids demonstrated a strong linear relationship (r² = 0.97) between log P and log kw using a C18 stationary phase [5]. Validation with 25 additional compounds confirmed the robustness of this model, yielding a standard error of 0.07 [5].

Recent advancements emphasize pH-adjusted mobile phases to account for ionization states. OECD Test Guideline 117 mandates duplicate retention time measurements across pH 2–10, enabling interpolation of partition coefficients for ionizable solutes [4] [6]. For example, a two-dimensional chemical space analysis of 200 compounds revealed that log P estimates deviated from in silico predictions (ChemDraw, ACD/Percepta) by >0.5 units for 12% of substances distant from reference compounds [4]. This underscores the need for expanded reference datasets to improve HPLC predictive accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Approaches

While NMR spectroscopy is not explicitly covered in the provided literature, emerging studies suggest its utility in quantifying solute partitioning through chemical shift perturbations. This method relies on detecting changes in proton resonance frequencies as compounds distribute between octanol and aqueous phases. Although NMR offers advantages in non-destructive analysis and structural elucidation, its current application to Kow determination remains experimental, with limited validation against standardized methods.

OECD Standardized Protocols for Partition Coefficient Determination

The OECD has established rigorous protocols to ensure reproducibility across laboratories. Test Guideline 117 specifies HPLC-based determination using a minimum of three octanol-water volumetric ratios to interpolate capacity factors [6]. Automated titration systems, as described by Grum et al. (2023), enhance precision by monitoring pH shifts under argon saturation, minimizing CO₂ interference [3]. For volatile analytes, pre-dosing octanol with 5% water (v/v) improves kinetic solubility, reducing measurement artifacts [3].

Key OECD requirements include:

- Triplicate titrations per volumetric ratio to assess precision.

- Use of 0.5 M KOH/HCl titrants for pH adjustment.

- Reporting of apparent pKa shifts (ΔpKa) to validate equilibrium attainment [3].

Descriptor Categories and Selection Criteria

The selection of appropriate molecular descriptors represents a critical step in developing robust QSAR models for petroleum substance partitioning. Modern QSAR approaches utilize comprehensive descriptor sets that capture different aspects of molecular structure and properties [1] [2]. The most effective descriptor selection strategies for petroleum substances encompass multiple categories:

Constitutional Descriptors form the foundation of molecular characterization, reflecting basic molecular composition without geometric considerations. These descriptors include the number of carbon atoms, average bond order, and minimum atomic state energy, which quantify bond strength and molecular stability [1]. For petroleum substances, the number of carbon atoms directly correlates with hydrophobicity and partition coefficient values, while bond order parameters influence molecular rigidity and intermolecular interactions [3].

Topological Descriptors provide information about molecular connectivity and branching patterns through graph-based representations. These descriptors are particularly valuable for petroleum hydrocarbons as they capture structural diversity within homologous series [1] [4]. Molecular connectivity indices and topological distance matrices effectively distinguish between linear, branched, and cyclic hydrocarbon structures, enabling accurate prediction of partitioning behavior across different petroleum fractions [3].

Geometrical Descriptors incorporate three-dimensional molecular arrangements and spatial distributions. The gravitational index (G2) represents a key geometrical parameter that reflects mass distribution within molecules, calculated according to the formula incorporating atomic masses and interatomic distances [1]. This index correlates with bulk cohesiveness and molecular volume, both critical factors in octanol-water partitioning of petroleum substances [3].

Quantum Chemical Descriptors provide electronic and thermodynamic information essential for understanding molecular interactions. These include Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, polarizability, and dipole moments [1] [5]. HOMO energy particularly influences nucleophilic behavior and represents molecular reactivity, while polarizability affects van der Waals interactions crucial for petroleum substance partitioning [6].

Descriptor Reduction and Optimization

The optimization of descriptor sets requires systematic reduction strategies to eliminate redundant or uninformative parameters. Effective approaches include correlation analysis, variance threshold application, and information content assessment [1] [7]. Descriptors with identical values for greater than 90% of compounds are typically eliminated, along with those exhibiting high correlation coefficients with other descriptors [1].

The Dragon software package represents a comprehensive tool for descriptor calculation, generating up to 1497 different molecular descriptors covering constitutional, topological, geometrical, and quantum chemical categories [1]. However, the challenge lies in selecting the most relevant subset for specific applications, requiring sophisticated variable selection algorithms.

| Descriptor Category | Number of Descriptors | Key Examples | Relevance to LogKow |

|---|---|---|---|

| Constitutional | 47 | Number of atoms, bonds | Molecular size effects |

| Topological | 489 | Connectivity indices | Branching patterns |

| Geometrical | 346 | Gravitational index | 3D molecular shape |

| Quantum Chemical | 27 | HOMO/LUMO energies | Electronic properties |

| GETAWAY | 196 | Weighted descriptors | Combined structural info |

Validation and Performance Assessment

The validation of descriptor selection requires rigorous statistical evaluation using multiple criteria. Leave-group-out cross-validation (LGO-CV) provides internal validation, while external validation sets assess predictive capability for unknown compounds [1] [8]. Statistical parameters including correlation coefficient (R²), root mean square error (RMSE), and relative error (RE) quantify model performance and reliability [1].

For petroleum substances, successful descriptor selection typically achieves R² values exceeding 0.8 for training sets and 0.7 for test sets, with RMSE values below 0.2 log units [1]. These performance metrics indicate acceptable predictive accuracy for environmental fate modeling applications.

Genetic Algorithm-Partial Least Squares (GA-PLS) Predictive Frameworks

Genetic Algorithm Implementation

Genetic algorithms represent powerful optimization tools for variable selection in QSAR modeling, inspired by biological evolution principles [1] [9]. The GA approach to descriptor selection involves several key steps: initialization of variable populations, fitness evaluation through cross-validation, selection of superior variable sets, crossover operations between selected sets, and mutation processes for exploring new variable combinations [10].

The effectiveness of genetic algorithms in QSAR applications stems from their ability to search large descriptor spaces efficiently without requiring derivative information or formal initial estimates [1]. This capability proves particularly valuable for petroleum substance modeling, where descriptor spaces often exceed 1000 variables and traditional optimization methods may become trapped in local optima.

Population Initialization begins with random generation of variable sets, where each chromosome represents a binary vector indicating descriptor selection status [10]. The population size typically ranges from 50 to 200 chromosomes, with larger populations providing better global search capability at increased computational cost [1].

Fitness Evaluation employs cross-validation procedures to assess the predictive performance of each variable set. The fitness function typically incorporates correlation coefficients, prediction errors, and model complexity penalties to balance accuracy and parsimony [9]. Leave-one-out cross-validation (LOO-CV) represents the most common approach, though leave-multiple-out variants may provide more robust assessment [1].

Selection Operations retain the most promising variable sets for subsequent generations. Tournament selection, roulette wheel selection, and rank-based selection represent common approaches, each with distinct advantages in maintaining population diversity while promoting convergence [10].

Crossover and Mutation operations generate new variable combinations through genetic recombination and random modifications. Single-point, multi-point, and uniform crossover strategies enable exploration of different descriptor combinations, while mutation introduces novel variables to prevent premature convergence [1] [9].

Partial Least Squares Integration

Partial Least Squares (PLS) regression provides an optimal framework for handling the high-dimensional, collinear descriptor sets common in QSAR modeling [1] [11]. The integration of PLS with genetic algorithms creates a synergistic approach that combines effective variable selection with robust multivariate calibration.

Dimension Reduction represents a key advantage of PLS methodology, extracting latent variables that capture maximum covariance between descriptor matrices and target properties [1]. This approach effectively handles situations where the number of descriptors exceeds the number of observations, a common scenario in petroleum substance modeling.

Latent Variable Selection requires careful optimization to balance model complexity and predictive performance. Cross-validation procedures guide the selection of optimal latent variable numbers, typically ranging from 5 to 15 for petroleum substance applications [1]. The GA-PLS approach reported for petroleum substances utilized 10 latent variables selected from 27 descriptors, achieving training R² of 0.827 and test R² of 0.716 [1].

Model Validation employs multiple validation strategies to assess predictive reliability. Internal validation through leave-group-out cross-validation provides initial performance estimates, while external validation using independent test sets confirms predictive capability for unknown compounds [1] [8].

Performance Optimization and Results

The optimization of GA-PLS frameworks requires systematic parameter tuning and validation procedures. Key optimization parameters include population size, generation numbers, crossover and mutation rates, and PLS component numbers [1] [9].

Parameter Optimization studies for petroleum substances indicate optimal population sizes of 100-200 chromosomes, with 20-50 generations sufficient for convergence [1]. Crossover rates of 0.6-0.8 and mutation rates of 0.01-0.05 provide effective balance between exploration and exploitation [9].

Statistical Performance of optimized GA-PLS models demonstrates superior predictive capability compared to traditional approaches. The comprehensive study of 52 petroleum substances achieved the following performance metrics:

| Dataset | Compounds | R² | RMSE | Performance Level |

|---|---|---|---|---|

| Training | 40 | 0.827 | 0.088 | Excellent |

| Test | 12 | 0.716 | 0.185 | Good |

| Validation | 12 | 0.701 | 0.201 | Acceptable |

Descriptor Interpretation reveals the relative importance of different molecular features in petroleum substance partitioning. Quantum chemical descriptors (HOMO/LUMO energies) show highest importance, followed by topological indices and geometrical parameters [1]. This ranking provides mechanistic insights into partitioning behavior and guides molecular design strategies.

Computational Efficiency represents another advantage of GA-PLS approaches, with typical model development requiring 2-4 hours on standard desktop computers [1]. This efficiency enables rapid model refinement and extensive validation studies.

Environmental Fate Prediction of Emerging Contaminants

Contaminant Classification and Partitioning Behavior

Emerging contaminants represent a diverse class of chemicals with varying partition coefficients and environmental fate characteristics. The octanol-water partition coefficient serves as a primary screening parameter for assessing environmental behavior, bioaccumulation potential, and ecological risks [12] [13].

Pharmaceutical Compounds exhibit log Kow values ranging from -2 to 6, with most compounds falling in the moderate hydrophobicity range [12]. These compounds typically show low to moderate bioaccumulation potential but may exhibit persistence due to continuous release patterns and metabolic resistance [13]. The relatively low log Kow values of many pharmaceuticals indicate high water solubility and potential for groundwater contamination.

Personal Care Products demonstrate log Kow values from 0 to 5, encompassing both hydrophilic and lipophilic compounds [12]. Ultraviolet filters, preservatives, and fragrances represent major subcategories with distinct partitioning behaviors. The variable log Kow range necessitates compound-specific fate assessment and modeling approaches [13].

Perfluorinated Compounds (PFAS) present unique partitioning characteristics with log Kow values typically ranging from -2 to 4 [14] [12]. These compounds exhibit extremely persistent behavior and unusual partitioning patterns due to their fluorinated structure and protein-binding affinity. Traditional octanol-water partitioning models may underestimate their environmental significance due to alternative partitioning mechanisms [14].

Endocrine Disrupting Chemicals span a broad log Kow range from 2 to 8, encompassing both moderately hydrophobic and highly lipophilic compounds [12]. The higher log Kow values indicate significant bioaccumulation potential and tendency for sediment association, requiring careful assessment of chronic exposure pathways [13].

Predictive Modeling Approaches

The prediction of environmental fate for emerging contaminants requires sophisticated QSAR modeling approaches that account for diverse chemical structures and environmental conditions [15] [13]. Traditional models based solely on octanol-water partitioning may prove inadequate for complex environmental systems.

Multi-Compartment Models integrate octanol-water partition coefficients with other environmental parameters to predict contaminant distribution across air, water, soil, and sediment compartments [16] [17]. The EQC (Evaluative Environment Model) framework represents a widely used approach that incorporates log Kow-based partitioning relationships with environmental transport processes.

Quantitative Structure-Property Relationships (QSPR) enable prediction of partition coefficients for emerging contaminants lacking experimental data [18] [15]. Advanced QSPR models incorporate multiple molecular descriptors and machine learning algorithms to achieve high predictive accuracy across diverse chemical classes [19].

Biodegradation Modeling utilizes log Kow as a key parameter in predicting microbial degradation rates and persistence [13]. Compounds with intermediate log Kow values (1-4) typically exhibit optimal biodegradation potential, while highly hydrophobic compounds may resist degradation due to limited bioavailability [16].

Risk Assessment Applications

The integration of octanol-water partition coefficients into environmental risk assessment frameworks enables systematic evaluation of emerging contaminant hazards [15] [13]. Regulatory agencies worldwide rely on log Kow-based criteria for chemical screening and classification.

Bioaccumulation Assessment utilizes log Kow thresholds to identify compounds with potential for bioaccumulation in aquatic and terrestrial food webs [20] [21]. The widely accepted threshold of log Kow > 4.5 indicates potential for bioaccumulation, while values > 5 suggest significant biomagnification risk [21].

Regulatory Classification systems incorporate log Kow values in chemical evaluation schemes. The European REACH regulation requires log Kow determination for all registered substances, using this parameter for exposure assessment and risk characterization [22] [23]. Similarly, the Stockholm Convention on Persistent Organic Pollutants employs log Kow > 5 as a bioaccumulation criterion [21].

Exposure Pathway Analysis integrates partition coefficients with environmental fate models to predict contaminant concentrations in different media [16] [13]. This approach enables identification of primary exposure routes and vulnerable populations, supporting targeted monitoring and risk management strategies.

Model Validation and Uncertainty Assessment

The validation of environmental fate models for emerging contaminants requires comprehensive evaluation using field data and controlled studies [24] [13]. Model uncertainty assessment identifies key sources of variability and guides model improvement efforts.

Field Validation Studies compare model predictions with measured environmental concentrations across multiple compartments [24]. These studies often reveal significant discrepancies between predicted and observed values, highlighting the need for improved parameterization and process understanding [13].

Uncertainty Quantification addresses variability in partition coefficients, environmental parameters, and model structure [25]. Monte Carlo simulation and sensitivity analysis identify the most influential parameters and quantify prediction uncertainty ranges [24].

Model Refinement incorporates new scientific understanding and improved parameterization to enhance predictive accuracy [26]. Recent advances include consideration of aging effects, bioavailability limitations, and non-equilibrium partitioning behavior [13].

| Environmental Application | Log Kow Range | Assessment Criteria | Regulatory Significance |

|---|---|---|---|

| Bioaccumulation | > 4.5 | BCF > 2000 | PBT screening |

| Sediment Partitioning | 2-6 | Koc correlation | Risk assessment |

| Atmospheric Transport | 2-8 | Volatilization potential | Long-range transport |

| Biodegradation | 1-4 | Optimal degradation | Persistence evaluation |

| Aquatic Toxicity | 4-5 | Narcotic effects | Hazard classification |

Physical Description

Liquid

Colorless liquid with a rose-like or lemon-like odor; [AIHA]

Liquid; [IUCLID] Clear liquid with a fatty alcohol odor; [BASF MSDS]

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid/sharp fatty-citrus odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

194.7 °C

194.00 to 196.00 °C. @ 760.00 mm Hg

194-195 °C

Flash Point

81.1 °C

178 °F (81 °C) (Closed cup)

81 °C c.c.

Heavy Atom Count

Taste

Vapor Density

Relative vapor density (air = 1): 4.5

Density

0.8262 g/cu cm at 25 °C

Relative density (water = 1): 0.83

0.822-0.830

LogP

3.00

log Kow = 3.00

3.0

2.72

Odor

Penetrating aromatic odo

Odor Threshold

The odor and taste threshold for 1-octanol was reported at about 24 ppm.

0.69 mg/cu m (Odor low) 0.69 mg/cu m (Odor high)

Odor perception threshold is 0.05 mg/L (for primary and secondary octyl alcohol).

Melting Point

-14.7 °C

-15.5 °C

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Therapeutic Uses

EXPL THER 1-Octanol (an 8-C alcohol currently used as a food-flavoring agent) is known to inhibit tremor in essential tremor (ET) animal models at a much lower dose than ethyl alcohol. The /study/ conducted a randomized, placebo-controlled pilot trial of a single oral dose of 1 mg/kg of 1-octanol in 12 patients with ET. No significant side effects or signs of intoxication were observed. 1-Octanol significantly decreased tremor amplitude for up to 90 minutes. The results suggest 1-octanol as a well-tolerated and safe potential treatment for ET.

MeSH Pharmacological Classification

Mechanism of Action

... Studies indicate that T-type calcium channels (T-channels) in the thalamus are cellular targets for general anesthetics. Here, we recorded T-currents and underlying low-threshold calcium spikes from neurons of nucleus reticularis thalami (nRT) in brain slices from young rats and investigated the mechanisms of their modulation by an anesthetic alcohol, 1-octanol. We found that 1-octanol inhibited native T-currents at subanesthetic concentrations with an IC(50) of approximately 4 muM. In contrast, 1-octanol was up to 30-fold less potent in inhibiting recombinant Ca(V)3.3 T-channels heterologously expressed in human embryonic kidney cells. Inhibition of both native and recombinant T-currents was accompanied by a hyperpolarizing shift in steady-state inactivation, indicating that 1-octanol stabilized inactive states of the channel. To explore the mechanisms underlying higher 1-octanol potency in inhibiting native nRT T-currents, we tested the effect of the protein kinase C (PKC) activator phorbol 12-myristate 13-acetate (PMA) and PKC inhibitors. We found that PMA caused a modest increase of T-current, whereas the inactive PMA analog 4alpha-PMA failed to affect T-current in nRT neurons. In contrast, 12-(2-cyanoethyl)-6,7,12,13-tetrahydro-13-methyl-5-oxo-5H-indolo(2,3-a)pyrrolo(3,4-c)-carbazole (Go 6976), an inhibitor of calcium-dependent PKC, decreased baseline T-current amplitude in nRT cells and abolished the effects of subsequently applied 1-octanol. The effects of 1-octanol were also abolished by chelation of intracellular calcium ions with 1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid. Taken together, these results suggest that inhibition of calcium-dependent PKC signaling is a possible molecular substrate for modulation of T-channels in nRT neurons by 1-octanol.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 8.7

Pictograms

Irritant

Other CAS

67700-96-3

68603-15-6

29063-28-3

220713-26-8

123-96-6

Absorption Distribution and Excretion

Metabolism Metabolites

The urinary metabolites of n-octane in Fischer 344 rats given the hydrocarbon by gavage included 2-octanol, 3-octanol, 5-oxohexanoic acid, and 6-oxoheptanoic acid. The sex of the animals influenced the relative amounts of metabolites formed. Analyses were performed by gas-liquid chromatography (GC) and gas-liquid chromatography/mass spectrometry (GC/MS). This is the first reported finding of keto acids in hydrocarbon oxidative metabolism. No kidney damage was found as a result of n-octane dosing although the 2,2,4-trimethylpentane (iso-octane) isomer does cause kidney lesions in male rats. /n-Octane/

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Cosmetics -> Viscosity controlling

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Methods of Manufacturing

By reduction of some caprylic esters such as methyl caprylate with sodium ethoxide.

1-Octanol is manufactured by the Alfol process and from natural products.

1-Octanol is made commercially by sodium reduction or high-pressure catalytic hydrogenation of the esters of naturally occurring caprylic acid or by oligomerization of ethylene using aluminum alkyl technology.

... Manufactured by the hydrodimerization of 1,3-butadiene, followed by catalytic hydrogenation of the resulting dienol, and distillation to produce n-octyl alcohol with a minimum purity of 99 percent.

General Manufacturing Information

Plastics Product Manufacturing

Wholesale and Retail Trade

Not Known or Reasonably Ascertainable

Paint and Coating Manufacturing

All Other Basic Organic Chemical Manufacturing

Agriculture, Forestry, Fishing and Hunting

All Other Chemical Product and Preparation Manufacturing

Oil and Gas Drilling, Extraction, and Support activities

Plastics Material and Resin Manufacturing

1-Octanol: ACTIVE

The single product listed under PC code 079037, although listed as 1-octanol, is also in fact a mixture of 1-octanol and 1-decanol. The earliest registered label for use of aliphatic alcohols for tobacco sucker control included in the Agency's Pesticide Product Label System (PPLS) was issued to Uniroyal in 1964.

In industrial practice, the term octyl alcohol has been used for both 1-octanol and 2-ethylhexanol. The latter is also sometimes called isooctanol. The term capryl alcohol has been used for both 1-octanol and 2-octanol.

Storage Conditions

Separated from strong oxidants.

Interactions

Dates

Protein microbeadification to achieve highly concentrated protein formulation with reversible properties and in vivo pharmacokinetics after reconstitution

Nam Ah Kim, Hyun Woo Yu, Ga Yeon Noh, Sang-Koo Park, Wonku Kang, Seong Hoon JeongPMID: 34237365 DOI: 10.1016/j.ijbiomac.2021.07.012

Abstract

A protein precipitation technique was optimized to produce biophysically stable 'protein microbeads', applicable to highly concentrated protein formulation. Initially, production of BSA microbeads was performed using rapid dehydration by vortexing in organic solvents followed by cold ethanol treatment and a vacuum drying. Out of four solvents, n-octanol produced the most reversible microbeads upon reconstitution. A Shirasu porous glass (SPG) membrane emulsification technique was utilized to enhance the size distribution and manufacturing process of the protein microbeads with a marketized human IgG solution. Process variants such as dehydration time, temperature, excipients, drying conditions, and initial protein concentration were evaluated in terms of the quality of IgG microbeads and their reversibility. The hydrophobized SPG membrane produced a narrow size distribution of the microbeads, which were further enhanced by shorter dehydration time, low temperature, minimized the residual solvents, lower initial protein concentration, and addition of trehalose to the IgG solution. Final reversibility of the IgG microbeads with trehalose was over 99% at both low and high protein concentrations. Moreover, the formulation was highly stable under repeated mechanical shocks and at an elevated temperature compared to its liquid state. Its in vivo pharmacokinetic profiles in rats were consistent before and after the 'microbeadification'.Isavuconazole: Thermodynamic Evaluation of Processes Sublimation, Dissolution and Partition in Pharmaceutically Relevant Media

Marina Ol'khovich, Angelica Sharapova, Svetlana Blokhina, German PerlovichPMID: 34443346 DOI: 10.3390/molecules26164759

Abstract

A temperature dependence of saturated vapor pressure of isavuconazole (IVZ), an antimycotic drug, was found by using the method of inert gas-carrier transfer and the thermodynamic functions of sublimation were calculated at a temperature of 298.15 K. The value of the compound standard molar enthalpy of sublimation was found to be 138.1 ± 0.5 kJ·mol. The IVZ thermophysical properties-melting point and enthalpy-equaled 302.7 K and 29.9 kJ mol

, respectively. The isothermal saturation method was used to determine the drug solubility in seven pharmaceutically relevant solvents within the temperature range from 293.15 to 313.15 K. The IVZ solubility in the studied solvents increased in the following order: buffer pH 7.4, buffer pH 2.0, buffer pH 1.2, hexane, 1-octanol, 1-propanol, ethanol. Depending on the solvent chemical nature, the compound solubility varied from 6.7 × 10

to 0.3 mol·L

. The Hansen s approach was used for evaluating and analyzing the solubility data of drug. The results show that this model well-described intermolecular interactions in the solutions studied. It was established that in comparison with the van't Hoff model, the modified Apelblat one ensured the best correlation with the experimental solubility data of the studied drug. The activity coefficients at infinite dilution and dissolution excess thermodynamic functions of IVZ were calculated in each of the solvents. Temperature dependences of the compound partition coefficients were obtained in a binary 1-octanol/buffer pH 7.4 system and the transfer thermodynamic functions were calculated. The drug distribution from the aqueous solution to the organic medium was found to be spontaneous and entropy-driven.

An easy-to-use and general nuclear magnetic resonance method for the determination of partition coefficients of drugs and natural products

Cédric Barthel, Georges Massiot, Catherine LavaudPMID: 33818813 DOI: 10.1002/mrc.5159

Abstract

The lipophilicity of a drug is an important parameter for its eventual development by the pharmaceutical industry. It is usually measured by HPLC following partition of the compound between water and 1-octanol. We present here an alternative, simple, sensitive and quantitativeH nuclear magnetic resonance (NMR) method for the experimental measurement of partition coefficients of natural compounds and pharmaceutical drugs. It is based on measuring concentrations in the water phase, before and after partitioning and equilibration between water and octanol, using the ERETIC (Electronic Reference To Access In Vivo Concentration) technique. The signal to noise ratio is improved by a Water Suppression by Excitation Sculpting sequence. Quantification is based on an electronic reference signal and does not need addition of a reference compound. The log P values of 22 natural metabolites and four pharmaceutical drugs were determined and the experimental results are in excellent agreement with literature data. The experiments were run on ~2 mg material. This technique proved to be robust, reproducible and suitable for log P values between -2 and +2.

Preparation and characterization of 3D human glioblastoma spheroids using an N-octanoyl glycol chitosan hydrogel

Yoonhee Bae, Chanyang Joo, Kyoung Hwan Park, Sun-Woong Kang, Kang Moo Huh, Joon Sig ChoiPMID: 34144066 DOI: 10.1016/j.ijbiomac.2021.06.083

Abstract

The current 2D culture model systems developed for drug screening are not sufficient to reflect the characteristics of in vivo solid tumors. Therefore, more effective in vitro tumor model systems must be developed for translational studies on therapeutic drug screening and testing. Herein, we report a new ultra-low adhesion (ULA) hydrogel for generating 3D cancer cell spheroids as tumor models in vitro. N-octanoyl glycol chitosan (OGC) was synthesized and coated onto the surface of a typical cell culture dish. Cell spheroids were effectively formed on the OGC-coated surface, and phenotypes of the tumor cells were well maintained during culture. More importantly, U373-MG cells cultured on OGC-coated plates were more resistant to doxorubicin than cells cultured on typical plates. Our OGC-based ULA system may offer a convenient method for 3D cell culture to provide enhanced performance in cancer research, drug screening and toxicology.Hyaluronic Acid Conjugated Metformin-Phospholipid Sonocomplex: A Biphasic Complexation Approach to Correct Hypoxic Tumour Microenvironment

Michael M Farag, Nevine S Abd El Malak, Soad A Yehia, Mohammed A AhmedPMID: 33603365 DOI: 10.2147/IJN.S297634

Abstract

Development of hyaluronic acid conjugated metformin-phospholipid sonocomplexes (HA-MPS), a biphasic complexation product compiled for enhancing both the lipophilicity and targeting potential of Metformin (MET) to CD44 receptors on pancreatic cancer.MET was chemically conjugated to hyaluronic acid (HA) via amide coupling reaction. Then, the HA conjugated MET was physically conjugated to Lipoid™S100 via ultrasound irradiation. A combined D-optimal design was implemented to statistically optimize formulation variables. The HA-MPS were characterized through solubility studies, partition coefficient, drug content uniformity, particle size and zeta potential. The optimized HA-MPS was tested via proton nuclear magnetic resonance, infrared spectroscopy to elucidate the nature of physicochemical interactions in the complex which was further scrutinized on molecular level via molecular docking and dynamic simulation.

The solubility and partition studies showed a lipophilicity enhancement up to 67 folds as they adopted inverted micelles configuration based on the packing parameter hypothesis. The optimized HA-MPS showed 11.5 folds lower IC

, extra 25% reduction in oxygen consumption rate, better reduction in hypoxia-inducible factor and reactive oxygen species in MiaPaCa-2 cells.

These results proved better internalization of MET which was reflected by abolishing hypoxic tumour microenvironment, a mainstay toward a normoxic and less resistant pancreatic cancer.

Affinity of Antifungal Isoxazolo[3,4-

Krzesimir Ciura, Joanna Fedorowicz, Petar Žuvela, Mario Lovrić, Hanna Kapica, Paweł Baranowski, Wiesław Sawicki, Ming Wah Wong, Jarosław SączewskiPMID: 33092252 DOI: 10.3390/molecules25204835

Abstract

Currently, rapid evaluation of the physicochemical parameters of drug candidates, such as lipophilicity, is in high demand owing to it enabling the approximation of the processes of absorption, distribution, metabolism, and elimination. Although the lipophilicity of drug candidates is determined using the shake flash method (-octanol/water system) or reversed phase liquid chromatography (RP-LC), more biosimilar alternatives to classical lipophilicity measurement are currently available. One of the alternatives is immobilized artificial membrane (IAM) chromatography. The present study is a continuation of our research focused on physiochemical characterization of biologically active derivatives of isoxazolo[3,4-

]pyridine-3(1

)-ones. The main goal of this study was to assess the affinity of isoxazolones to phospholipids using IAM chromatography and compare it with the lipophilicity parameters established by reversed phase chromatography. Quantitative structure-retention relationship (QSRR) modeling of IAM retention using differential evolution coupled with partial least squares (DE-PLS) regression was performed. The results indicate that in the studied group of structurally related isoxazolone derivatives, discrepancies occur between the retention under IAM and RP-LC conditions. Although some correlation between these two chromatographic methods can be found, lipophilicity does not fully explain the affinities of the investigated molecules to phospholipids. QSRR analysis also shows common factors that contribute to retention under IAM and RP-LC conditions. In this context, the significant influences of WHIM and GETAWAY descriptors in all the obtained models should be highlighted.

Production of 1-octanol in Escherichia coli by a high flux thioesterase route

Néstor J Hernández Lozada, Trevor R Simmons, Ke Xu, Michael A Jindra, Brian F PflegerPMID: 32707169 DOI: 10.1016/j.ymben.2020.07.004

Abstract

1-octanol is a valuable molecule in the chemical industry, where it is used as a plasticizer, as a precursor in the production of linear low-density polyethylene (LLDPE), and as a growth inhibitor of tobacco plant suckers. Due to the low availability of eight-carbon acyl chains in natural lipid feedstocks and the selectivity challenges in petrochemical routes to medium-chain fatty alcohols,1-octanol sells for the highest price among the fatty alcohol products. As an alternative, metabolic engineers have pursued sustainable 1-octanol production via engineered microbes. Here, we report demonstration of gram per liter titers in the model bacterium Escherichia coli via the development of a pathway composed of a thioesterase, an acyl-CoA synthetase, and an acyl-CoA reductase. In addition, the impact of deleting fermentative pathways was explored E. coli K12 MG1655 strain for production of octanoic acid, a key octanol precursor. In order to overcome metabolic flux barriers, bioprospecting experiments were performed to identify acyl-CoA synthetases with high activity towards octanoic acid and acyl-CoA reductases with high activity to produce 1-octanol from octanoyl-CoA. Titration of expression of key pathway enzymes was performed and a strain with the full pathway integrated on the chromosome was created. The final strain produced 1-octanol at 1.3 g/L titer and a >90% Cspecificity from glycerol. In addition to the metabolic engineering efforts, this work addressed some of the technical challenges that arise when quantifying 1-octanol produced from cultures grown under fully aerobic conditions where evaporation and stripping are prevalent.

Chronic BDNF simultaneously inhibits and unmasks superficial dorsal horn neuronal activity

Sascha R A Alles, Max A Odem, Van B Lu, Ryan M Cassidy, Peter A SmithPMID: 33500423 DOI: 10.1038/s41598-021-81269-6

Abstract

Brain-derived neurotrophic factor (BDNF) is critically involved in the pathophysiology of chronic pain. However, the mechanisms of BDNF action on specific neuronal populations in the spinal superficial dorsal horn (SDH) requires further study. We used chronic BDNF treatment (200 ng/ml, 5-6 days) of defined-medium, serum-free spinal organotypic cultures to study intracellular calcium ([Ca]

) fluctuations. A detailed quantitative analysis of these fluctuations using the Frequency-independent biological signal identification (FIBSI) program revealed that BDNF simultaneously depressed activity in some SDH neurons while it unmasked a particular subpopulation of 'silent' neurons causing them to become spontaneously active. Blockade of gap junctions disinhibited a subpopulation of SDH neurons and reduced BDNF-induced synchrony in BDNF-treated cultures. BDNF reduced neuronal excitability assessed by measuring spontaneous excitatory postsynaptic currents. This was similar to the depressive effect of BDNF on the [Ca

]

fluctuations. This study reveals novel regulatory mechanisms of SDH neuronal excitability in response to BDNF.

Radiosynthesis, Biological Evaluation, and Preclinical Study of a

Nazanin Pirooznia, Khosrou Abdi, Davood Beiki, Farshad Emami, Seyed Shahriar Arab, Omid Sabzevari, Zahra Pakdin-Parizi, Parham GeramifarPMID: 32292304 DOI: 10.1155/2020/8421657

Abstract

Theintegrin receptors have high expression on proliferating growing tumor cells of different origins including non-small-cell lung cancer. RGD-containing peptides target the extracellular domain of integrin receptors. This specific targeting makes these short sequences a suitable nominee for theranostic application. DOTA-E(cRGDfK)

was radiolabeled with

Ga efficiently. The

and

stability was examined in different buffer systems. Metabolic stability was assessed in mice urine.

specific binding, cellular uptake, and internalization were determined. The tumor-targeting potential of [

Ga]Ga-DOTA-E(cRGDfK)

in a lung cancer mouse model was studied. Besides, the very early diagnostic potential of the

Ga-labeled RGD peptide was evaluated. The acquisition and reconstruction of the PET-CT image data were also carried out. Radiochemical and radionuclide purity for [

Ga]Ga-DOTA-E(cRGDfK)

was >%98 and >%99, respectively. Radiotracer showed high

,

, and metabolic stability which was determined by ITLC. The dissociation constant (

) of [

Ga]Ga-DOTA-E(cRGDfK)

was 15.28 nM. On average, more than 95% of the radioactivity was specific binding (internalized + surface-bound) to A549 cells. Biodistribution data showed that radiolabeled peptides were accumulated significantly in A549 tumor and excreted rapidly by the renal system. Tumor uptake peaks were at 1-hour postinjection for [

Ga]Ga-DOTA-E(cRGDfK)

. The tumor was clearly visualized in all images. [

Ga]Ga-DOTA-E(cRGDfK)

can be used as a peptide-based imaging agent allowing very early detection of different cancers overexpressing

integrin receptors and can be a potential candidate in clinical peptide-based imaging for lung cancer.